molecular formula C15H12N2O B1602667 4-(p-tolyl)phthalazin-1(2H)-one CAS No. 51334-85-1

4-(p-tolyl)phthalazin-1(2H)-one

Cat. No.: B1602667
CAS No.: 51334-85-1
M. Wt: 236.27 g/mol
InChI Key: ZJWOALHADJZGJS-UHFFFAOYSA-N
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Description

4-(p-tolyl)phthalazin-1(2H)-one, also known as 4-(4-methylphenyl)-1-phthalazinol, is a chemical compound with the molecular weight of 236.27 . It is used in various scientific research and has potential applications in pharmaceuticals and materials science.


Synthesis Analysis

The synthesis of this compound has been achieved starting from the condensation of 2-(p-toluoyl)benzoic acid with hydrazine . The reaction of 2‐p‐(toluoyl)benzoic acid with hydrazine and some of its simple congeners H2NNHR afforded 2‐substituted‐ 4‐(p-tolyl)phthalazin‐1(2H)‐ones .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) .


Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 244–246°C . Its IR spectrum shows bands corresponding to NH, C=O, and C=N .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research by El-Shamy et al. (2022) explored the synthesis of mono- and disaccharide-grafting phthalazine derivatives, demonstrating their significant antibacterial and antifungal activities. These findings suggest potential applications of 4-(p-tolyl)phthalazin-1(2H)-one derivatives in developing new antimicrobial agents (El-Shamy et al., 2022).

Novel Synthetic Methods

Vlaar et al. (2013) introduced a palladium-catalyzed method for the synthesis of 4-aminophthalazin-1(2H)-ones, highlighting the compound's versatility in creating biologically active heterocyclic compounds. This innovative approach offers an efficient pathway to diversely substituted phthalazinone derivatives, underscoring its utility in medicinal chemistry and drug discovery (Vlaar et al., 2013).

Antioxidant Activity

Simijonović et al. (2018) synthesized pyrazolyl-phthalazine-dione derivatives and evaluated their antioxidant activity. The study found that certain derivatives exhibit significant antioxidative potential, suggesting the role of this compound derivatives in combating oxidative stress-related diseases (Simijonović et al., 2018).

Phosphodiesterase (PDE4) Inhibition

Research on cis-tetra- and cis-hexahydrophthalazinones indicated potent inhibition of PDE4 activity. These findings point to potential therapeutic applications in treating inflammatory conditions and other diseases mediated by PDE4 (Van der Mey et al., 2002).

Advances in Drug Discovery

The synthesis and functionalization of the phthalazin-1(2H)-one core have been identified as significant in medicinal chemistry. Terán et al. (2019) reviewed recent advances in creating new phthalazinone derivatives, highlighting their relevance in drug discovery and development (Terán et al., 2019).

Molecular Structure and Spectroscopy

A study by Sakthivel et al. (2011) focused on the molecular structure of 1-benzoyl-4-(4-methylphenyl)phthalazine, revealing insights into intermolecular interactions and structural stability. This research provides foundational knowledge for designing phthalazine derivatives with specific properties (Sakthivel et al., 2011).

Safety and Hazards

The safety data sheet for 4-(p-tolyl)phthalazin-1(2H)-one indicates that it may be harmful if swallowed and may cause skin irritation .

Future Directions

Phthalazin-1(2H)-one core is a privileged building block for drug development . Therefore, future research may focus on exploring the potential applications of 4-(p-tolyl)phthalazin-1(2H)-one and its derivatives in the development of new drugs for various diseases.

Properties

IUPAC Name

4-(4-methylphenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGWUKDMIGJTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51334-85-1
Record name (4-Methylphenyl)-1-(2H)-phthalazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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